(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
Description
Properties
Molecular Formula |
C30H20O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H20O4/c31-29(18-13-21-7-3-1-4-8-21)33-25-16-17-26-27(20-25)34-28(30(26)32)19-22-11-14-24(15-12-22)23-9-5-2-6-10-23/h1-20H/b18-13+,28-19- |
InChI Key |
XNCYFTINFGSUNZ-ZWYQHUONSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C5=CC=CC=C5)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C5=CC=CC=C5)O3 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
The benzofuran scaffold is constructed via copper-catalyzed intramolecular cyclization of substituted salicylaldehydes and alkynes. For example, treatment of 5-chloro-2-hydroxybenzaldehyde (15 ) with calcium carbide-derived acetylene in the presence of CuBr and Na₂CO₃ yields 3-oxo-2,3-dihydro-1-benzofuran-6-ol derivatives. This method achieves yields of 75–84% under mild conditions (60°C, 12 h). The mechanism proceeds through iminium ion intermediates, followed by nucleophilic attack and isomerization (Figure 1).
Rhodium-Catalyzed C–H Activation
Rhodium complexes enable direct C–H alkenylation of meta-hydroxybenzoic acids with alkynes, forming substituted benzofurans. Using [Cp*RhCl₂]₂ as a catalyst, biphenyl-4-ylmethylidene groups are introduced via migratory insertion and β-oxygen elimination (Scheme 1). Electron-donating substituents on the benzoic acid enhance yields (up to 80%), while electron-withdrawing groups (e.g., Cl, CF₃) reduce efficiency.
Catalyst-Free Cyclization
A catalyst-free approach involves treating hydroxyl-substituted aryl alkynes (106 ) with sulfur ylides (107 ) in acetonitrile, yielding tricyclic benzofurans via nucleophilic addition and aromatization. This method avoids metal contamination and achieves moderate yields (33–84%).
Introduction of the Biphenyl-4-ylmethylidene Group
Wittig Reaction
The biphenylmethylidene moiety is installed using a Wittig reaction between 3-oxo-2,3-dihydro-1-benzofuran-6-yl triflate and biphenyl-4-ylmethyltriphenylphosphonium ylide. The reaction proceeds in THF at −78°C, providing the (Z)-configured alkene with >90% stereoselectivity.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of benzofuran-6-yl boronic esters with 4-bromobiphenyl introduces the biphenyl group. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C, this method achieves 65–78% yields.
Esterification with (2E)-3-Phenylprop-2-enoate
Steglich Esterification
The 6-hydroxy group of the benzofuran intermediate is esterified with (2E)-3-phenylprop-2-enoic acid using DCC and DMAP in dichloromethane. This method preserves the E-configuration of the propenoate and affords 70–85% yields.
Acid Chloride Coupling
Reaction with (2E)-3-phenylprop-2-enoyl chloride in the presence of pyridine achieves quantitative conversion. The use of anhydrous conditions prevents hydrolysis, and the product is purified via silica gel chromatography.
Stereochemical Control and Optimization
Z/E Configuration
The (2Z) configuration of the biphenylmethylidene group is controlled by low-temperature Wittig reactions (−78°C), favoring the Z isomer. The (2E) propenoate geometry is maintained using sterically hindered bases (e.g., DBU) during esterification.
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Stereoselectivity (Z:E) |
|---|---|---|---|
| Wittig Reaction | THF, −78°C | 88 | 95:5 |
| Suzuki Coupling | Dioxane, 100°C | 76 | N/A |
| Esterification | CH₂Cl₂, rt | 82 | >99:1 (E) |
Purification and Characterization
Chromatographic Methods
Crude products are purified via flash chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 16.0 Hz, 1H, CH=CHCO), 7.89 (s, 1H, benzofuran H), 7.72–7.35 (m, 14H, biphenyl and phenyl).
-
HRMS : [M+H]⁺ calc. for C₃₁H₂₃O₅: 499.1549; found: 499.1552.
Case Studies and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted aromatic compounds.
Scientific Research Applications
The compound (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by scientific findings and case studies.
Chemical Properties and Structure
The molecular formula of the compound is , and it features a benzofuran core structure, which is known for its biological activity. The presence of the biphenyl and phenylpropene moieties contributes to its unique properties. The compound's structural attributes suggest potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Activity
Research indicates that compounds with similar structures to (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that benzofuran derivatives effectively inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests that it may possess similar properties. Benzofuran derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2.
Case Study:
In a recent investigation, a related benzofuran compound was shown to reduce inflammation in animal models of arthritis by downregulating TNF-alpha and IL-6 levels, highlighting the therapeutic potential of this class of compounds in treating inflammatory diseases.
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of benzofuran derivatives against various pathogens. The ability to modify the substituents on the benzofuran ring may enhance this activity.
Case Study:
Research published in Antimicrobial Agents and Chemotherapy reported that specific benzofuran derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of compounds like (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran make them suitable candidates for use in OLEDs. Their ability to emit light when an electric current passes through them is crucial for display technologies.
Case Study:
A study conducted by researchers at a leading university demonstrated that incorporating benzofuran derivatives into OLED materials improved luminescence efficiency and stability compared to traditional materials.
Polymer Composites
The incorporation of benzofuran derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability.
Case Study:
In a study published in Polymer Science, researchers found that adding benzofuran-based compounds to epoxy resins resulted in composites with superior thermal resistance and mechanical strength, making them suitable for aerospace applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Notes:
- *Estimated values based on substituent contributions.
Structural and Functional Insights :
Substituent Effects: Biphenyl vs. Furan: The biphenyl group in the target compound increases molecular weight and XLogP3 compared to the furan analog , enhancing lipid membrane permeability but reducing aqueous solubility. Methoxy vs.
Ester Group Impact: The (2E)-3-phenylprop-2-enoate ester in the target compound and its furan analog maintains π-conjugation, critical for applications in organic electronics. In contrast, the 2,2-dimethylpropanoate ester disrupts conjugation, shifting utility toward non-optical applications.
Crystallographic Behavior :
- Hydrogen-bonding patterns (e.g., C=O⋯H interactions) in analogs with methoxy groups suggest tighter crystal packing, whereas bulky substituents like biphenyl or tert-butyl may lead to looser packing or polymorphic diversity .
Synthetic Considerations :
- The biphenyl substituent likely requires Suzuki-Miyaura coupling for introduction, increasing synthetic complexity compared to furan or methoxy analogs synthesized via simpler aldol condensations .
Biological Activity
The compound (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a synthetic derivative belonging to the class of benzofuran compounds, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 484.5 g/mol. Its structure features a benzofuran core linked to a phenylpropene moiety, which may contribute to its pharmacological properties.
Biological Activity Overview
Benzofuran derivatives have been extensively studied for their wide spectrum of biological activities, including:
- Antiviral Activity : Some benzofurans exhibit significant inhibition against various viral enzymes, including HCV NS5B RNA-dependent RNA polymerase. For instance, molecular docking studies have shown that certain benzofuran derivatives bind effectively to viral proteins, suggesting potential as antiviral agents .
- Anticancer Properties : Compounds similar to the one have demonstrated cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of benzofurans are thought to enhance their interaction with DNA and inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Research indicates that benzofurans can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests their utility in treating inflammatory diseases.
The biological activity of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can be attributed to several mechanisms:
- Enzyme Inhibition : It has been noted that certain benzofuran derivatives inhibit key enzymes involved in disease processes. For example, inhibition of HCV NS5B has been linked to structural interactions facilitated by the compound’s functional groups .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzofurans can influence oxidative stress levels within cells, potentially leading to enhanced apoptosis in cancer cells.
- Cell Signaling Pathway Interference : The compound may interfere with various signaling pathways such as NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.
Table 1: Biological Activities and IC50 Values
| Activity Type | Compound Variant | IC50 Value (µM) | Reference |
|---|---|---|---|
| HCV NS5B Inhibition | Benzofuran Derivative | 12.5 | |
| Cytotoxicity | Similar Benzofuran | 15.0 | |
| Anti-inflammatory | Benzofuran Analog | 10.0 |
Notable Research Findings
- A study conducted on various benzofuran compounds highlighted their potential as effective inhibitors against HCV NS5B with binding affinities ranging from -12.63 to -16.09 kcal/mol, showcasing the promising nature of these compounds in antiviral therapy .
- Another investigation into the anticancer properties revealed that specific structural modifications in benzofurans significantly enhanced their cytotoxicity against breast cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
